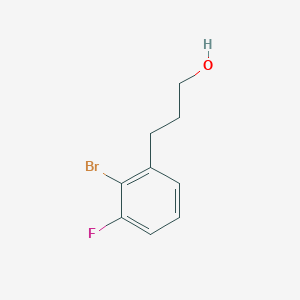
3-(2-Bromo-3-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrFO. It is a colorless liquid that is used in various chemical reactions and research applications. The compound contains a bromine and fluorine atom attached to a phenyl ring, which is connected to a propanol group. This unique structure makes it an interesting subject for chemical studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-ol typically involves the bromination and fluorination of a phenylpropane derivative. One common method is the reaction of 3-fluorophenylpropan-1-ol with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-3-fluorophenyl)propanal or 3-(2-Bromo-3-fluorophenyl)propanone.
Reduction: Formation of 3-(2-Fluorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-3-fluorophenyl)propan-1-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-phenyl)propan-1-ol: Similar structure but lacks the fluorine atom.
3-(2-Fluoro-phenyl)propan-1-ol: Similar structure but lacks the bromine atom.
1-(2-Bromo-3-fluorophenyl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness
3-(2-Bromo-3-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual halogenation provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5,12H,2,4,6H2 |
InChI Key |
APTJYJKYTJBTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


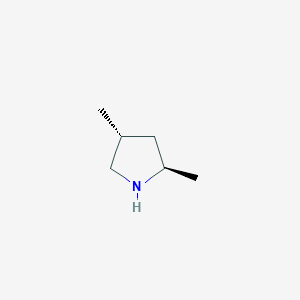

![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)
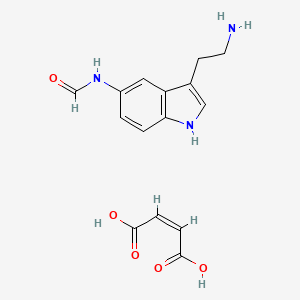

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)

amine](/img/structure/B13323723.png)
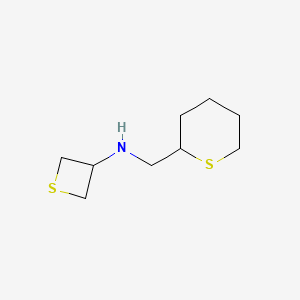
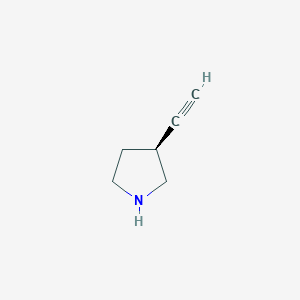
![Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323743.png)
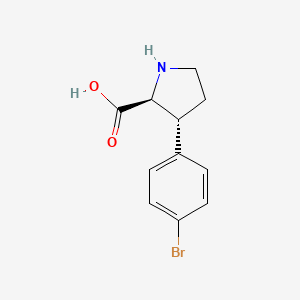
![2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)
